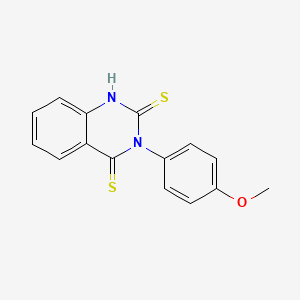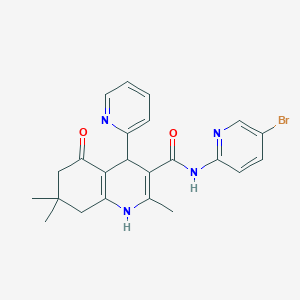
3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dithione
描述
3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dithione is an organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline ring system substituted with a 4-methoxyphenyl group and two thioketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dithione typically involves the reaction of 4-methoxyaniline with carbon disulfide and an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The thioketone groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a similar ring structure but without the methoxyphenyl and thioketone substitutions.
4-methoxyphenylquinazoline: Similar structure but lacks the thioketone groups.
2,4-dithionequinazoline: Similar structure but lacks the methoxyphenyl group.
Uniqueness
3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dithione is unique due to the presence of both the 4-methoxyphenyl group and the two thioketone groups. These substitutions confer distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
属性
IUPAC Name |
3-(4-methoxyphenyl)-1H-quinazoline-2,4-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-18-11-8-6-10(7-9-11)17-14(19)12-4-2-3-5-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGQHJVIGJFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Tert-butylcyclohexyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B4338813.png)
![1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4338817.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-nitrophenyl)-2-furamide](/img/structure/B4338826.png)

![4-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4338845.png)
![4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-(2-FURYLMETHYL)BENZAMIDE](/img/structure/B4338860.png)
![5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B4338869.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4338887.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4338892.png)
![N~2~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4338902.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4338907.png)
![N~2~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4338913.png)

![ethyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4338922.png)
